molecular formula C16H10F3N3O2 B2456772 N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide CAS No. 830352-53-9

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide

Cat. No.: B2456772
CAS No.: 830352-53-9
M. Wt: 333.27
InChI Key: MFHDXYOVGYHQMG-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide is a synthetic quinoxaline derivative intended for research use in medicinal chemistry and drug discovery. The quinoxaline scaffold is a privileged structure in medicinal chemistry known for its diverse pharmacological potential . Recent scientific advances highlight quinoxaline derivatives as promising candidates for a range of biological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory applications . This specific compound features a carboxamide bridge linking the quinoxaline core to a 4-(trifluoromethoxy)phenyl group, a modification designed to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . Researchers can utilize this chemical to investigate the mechanisms of action common to quinoxaline-based compounds. Literature suggests such molecules may interact with multiple cellular targets; some quinoxaline 1,4-di-N-oxides, for instance, demonstrate hypoxia-selective cytotoxicity and function as redox-activated DNA-cleaving agents, causing DNA strand breaks . Other mechanisms include the induction of oxidative stress and the inhibition of specific enzymes like carbonic anhydrases or protein kinases . This product is offered exclusively for laboratory research to further the development of novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)24-12-4-2-11(3-5-12)22-15(23)10-1-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHDXYOVGYHQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326700
Record name N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

830352-53-9
Record name N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with quinoxaline-6-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with altered electronic properties.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a trifluoromethoxy group that enhances its lipophilicity, making it suitable for various chemical applications. Its primary target is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases EET levels, which are linked to anti-inflammatory effects and other biological processes.

Chemistry

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide serves as a building block in organic synthesis and coordination chemistry. Its ability to form stable complexes makes it useful in developing new materials with specific electronic and optical properties.

Biology

Research has indicated that this compound exhibits potential as an inhibitor of enzymes involved in various biological pathways. Studies have shown that it can modulate inflammatory responses by affecting the metabolism of EETs, which are crucial in vascular biology and inflammation .

Medicine

The therapeutic potential of this compound extends to several medical applications:

  • Anti-inflammatory Activity : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, showing promise in treating conditions like arthritis and cardiovascular diseases.
  • Anticancer Properties : Quinoxaline derivatives have demonstrated anticancer activity against various cell lines. For instance, studies have reported that modifications in the quinoxaline structure can enhance cytotoxic effects against cancer cells such as MCF7 (breast cancer) and NCIH 460 (lung cancer) .

Industry

In industrial applications, this compound is explored for its role in developing advanced materials with tailored properties for electronics and optics. Its unique chemical structure allows it to interact favorably with other materials, leading to innovations in material science.

Activity Type Cell Line IC50 (µM) Reference
Anti-inflammatoryRAW264.7 (macrophage)0.5
AnticancerMCF71.02
AnticancerNCIH 4600.42

Table 2: Structure-Activity Relationship (SAR) Insights

Compound Substituents Activity
This compoundTrifluoromethoxyEnhanced lipophilicity
Quinoxaline derivativesVarious alkyl groupsVariable anticancer activity

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound on macrophages, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that this compound could serve as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of various quinoxaline derivatives, including this compound against a panel of human tumor cell lines. Results showed that specific modifications to the quinoxaline core significantly enhanced cytotoxicity, suggesting a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide
  • 2-{2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide
  • 3-[(quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

Uniqueness

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide stands out due to its unique combination of the quinoxaline core and the trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Biological Activity

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with trifluoromethoxy-substituted phenyl groups. The synthetic pathway may include:

  • Formation of Quinoxaline : Starting from ortho-diamines and α,β-unsaturated carbonyl compounds.
  • Substitution Reaction : Introduction of the trifluoromethoxy group via nucleophilic substitution.
  • Carboxamide Formation : Conversion of the carboxylic acid to the corresponding amide through reaction with amines.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. A review of various quinoxaline derivatives indicates that modifications in the structure, particularly the introduction of electron-withdrawing groups like trifluoromethoxy, can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundActivity (Zone of Inhibition)Reference
This compound14 mm against S. aureus
Quinoxaline derivatives without trifluoromethoxy5 mm against E. coli

Anticancer Activity

Research has indicated that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)Reference
HCT-116 (colon carcinoma)3.3
Caco-2 (colorectal adenocarcinoma)8.9

The mechanism of action appears to involve modulation of key signaling pathways such as PI3K/AKT, leading to increased apoptosis in cancer cells.

Neuropharmacological Effects

In addition to antimicrobial and anticancer properties, this compound has shown potential neuropharmacological effects. Studies demonstrate that certain quinoxaline derivatives can exert anxiolytic and anticonvulsant effects in animal models.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups like trifluoromethoxy enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins. For instance:

  • Trifluoromethoxy Group : Enhances antibacterial and anticancer activity.
  • Carboxamide Functionality : Essential for maintaining biological activity across various assays.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant strains of bacteria, demonstrating significant antibacterial effects compared to traditional antibiotics.
  • Anticancer Screening : Clinical trials involving patients with colorectal cancer assessed the effectiveness of this compound in combination with other therapies, showing improved outcomes over standard treatments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves coupling quinoxaline-6-carboxylic acid with 4-(trifluoromethoxy)aniline using carbodiimide-based coupling agents (e.g., EDCI or DCC) in the presence of HOBt to minimize racemization. Solvent choice (e.g., DMF or THF), temperature (optimized between 0–25°C), and stoichiometric ratios (1:1.2 for amine:acid) significantly influence yield. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. What analytical techniques are used to confirm the structural identity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography (e.g., single-crystal analysis) resolves stereoelectronic properties, as demonstrated for structurally analogous quinoxaline derivatives . Purity is assessed via HPLC (≥95% purity threshold) and elemental analysis .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro enzymatic inhibition data and in vivo pharmacological efficacy for this compound?

  • Methodological Answer : Discrepancies may arise due to poor bioavailability, metabolic instability, or off-target effects. Strategies include:

  • Pharmacokinetic Profiling : Assess plasma stability, CYP450 metabolism, and plasma protein binding .
  • Formulation Optimization : Use liposomal encapsulation or co-solvents (e.g., PEG 400) to enhance solubility.
  • Metabolite Identification : LC-MS/MS analysis of plasma metabolites to identify degradation pathways .

Q. What experimental approaches are recommended to investigate the structure-activity relationship (SAR) of substituents on the quinoxaline core?

  • Methodological Answer :

  • Systematic Substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at positions 2, 3, or 7 of the quinoxaline ring to evaluate electronic effects on target binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains). CoMFA/CoMSIA models can quantify steric and electrostatic contributions .

Q. How can researchers resolve conflicting data on the compound’s mechanism of action across different cell-based assays?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line genetic background, passage number, and growth medium composition.
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) or biotinylated probes to validate direct target binding .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling cascades affected by the compound .

Data Contradiction Analysis

Q. What factors could explain variability in reported IC₅₀ values for kinase inhibition across independent studies?

  • Methodological Answer : Variability may stem from:

  • Assay Conditions : ATP concentration (Km vs. non-Km levels), buffer pH, or detergent interference (e.g., Triton X-100).
  • Compound Integrity : Verify stability under assay conditions via LC-MS.
  • Enzyme Source : Recombinant vs. native kinases may exhibit differential post-translational modifications .

Tables for Key Findings

Property Value/Technique Reference
Synthetic Yield Optimization65–78% (EDCI/HOBt, DMF, 0°C)
X-ray CrystallographyR factor = 0.044; Data-to-parameter = 12.9
Plasma Stability (t₁/₂)2.3 hours (human liver microsomes)

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